Tricyclic heterocycle derivative 6
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Overview
Description
Tricyclic heterocycle derivative 6 is a compound characterized by its three-ring structure, which includes heteroatoms such as nitrogen, oxygen, or sulfur. These heterocyclic compounds are significant in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclic heterocycle derivative 6 typically involves multicomponent reactions, which are efficient and minimize by-product formation. One common method includes the use of tetronic acid as a precursor, which undergoes cyclization reactions to form the tricyclic structure . The reaction conditions often involve mild temperatures and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tricyclic heterocycle derivative 6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the tricyclic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted tricyclic compounds, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
Tricyclic heterocycle derivative 6 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of tricyclic heterocycle derivative 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tricyclic heterocycle derivative 6 include other tricyclic heterocycles such as pyridodipyrimidines and piperidine derivatives .
Uniqueness
What sets this compound apart is its unique combination of heteroatoms and the specific arrangement of its tricyclic structure. This gives it distinct chemical properties and biological activities that are not found in other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Properties
Molecular Formula |
C22H29N7O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32)/t14-/m1/s1 |
InChI Key |
CBLPHWVBNDVSJU-CQSZACIVSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCC[C@H](C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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